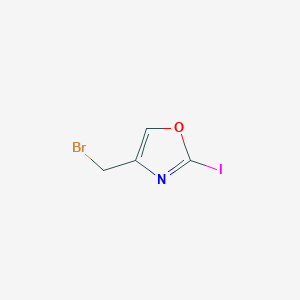
4-(Bromomethyl)-2-iodooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-iodooxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of bromomethyl and iodo substituents at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-iodooxazole typically involves the bromination and iodination of oxazole derivatives. One common method includes the bromination of 4-methyl-2-iodooxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-iodooxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodo group can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-2-iodooxazole, while Suzuki-Miyaura coupling with phenylboronic acid produces 4-(bromomethyl)-2-phenyl-oxazole .
Scientific Research Applications
4-(Bromomethyl)-2-iodooxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-iodooxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The iodo group, being a good leaving group, enables cross-coupling reactions through oxidative addition and reductive elimination pathways . These reactions allow the compound to form various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2-chlorooxazole
- 4-(Bromomethyl)-2-fluorooxazole
- 4-(Bromomethyl)-2-bromooxazole
Uniqueness
4-(Bromomethyl)-2-iodooxazole is unique due to the presence of both bromomethyl and iodo substituents, which impart distinct reactivity compared to its analogs. The combination of these substituents allows for a broader range of chemical transformations and applications. For instance, the iodo group enhances the compound’s suitability for cross-coupling reactions, while the bromomethyl group provides a reactive site for nucleophilic substitution .
Properties
Molecular Formula |
C4H3BrINO |
|---|---|
Molecular Weight |
287.88 g/mol |
IUPAC Name |
4-(bromomethyl)-2-iodo-1,3-oxazole |
InChI |
InChI=1S/C4H3BrINO/c5-1-3-2-8-4(6)7-3/h2H,1H2 |
InChI Key |
BUNKBELCRZTFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



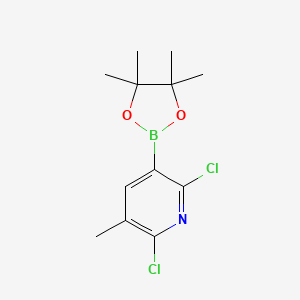


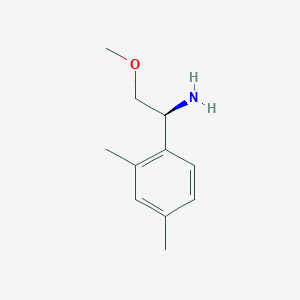

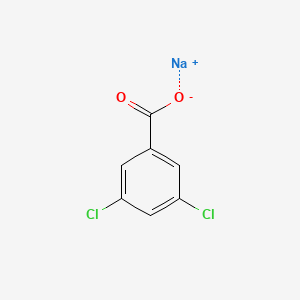
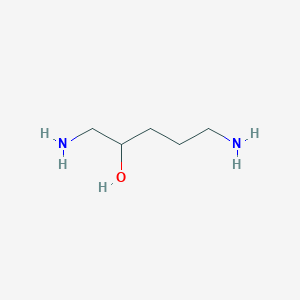
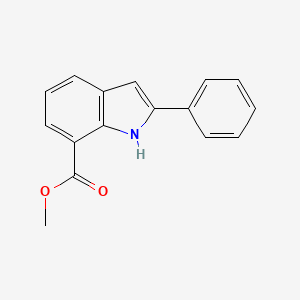
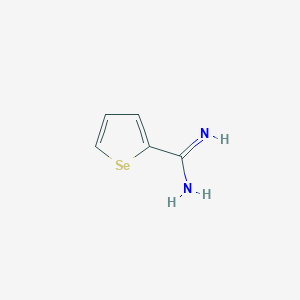

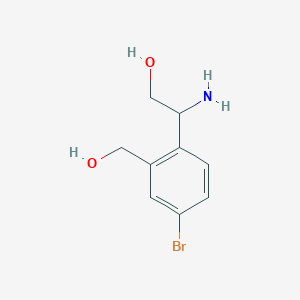
![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)
